molecular formula C15H7BrN2O6 B12548127 3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 669059-78-3

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B12548127
CAS No.: 669059-78-3
M. Wt: 391.13 g/mol
InChI Key: WRKVHTOZILBYQG-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. Common starting materials might include brominated and nitrated aromatic compounds. The synthesis could involve:

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid.

    Bromination: Introduction of bromine atoms using brominating agents like bromine or N-bromosuccinimide.

    Cyclization: Formation of the benzopyran ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions where the bromine atom is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases

Properties

CAS No.

669059-78-3

Molecular Formula

C15H7BrN2O6

Molecular Weight

391.13 g/mol

IUPAC Name

3-bromo-6-nitro-2-(2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H7BrN2O6/c16-13-14(19)10-7-8(17(20)21)5-6-12(10)24-15(13)9-3-1-2-4-11(9)18(22)23/h1-7H

InChI Key

WRKVHTOZILBYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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